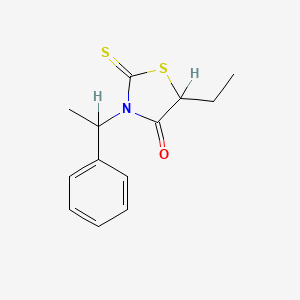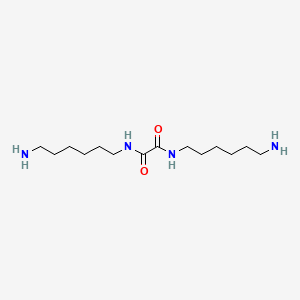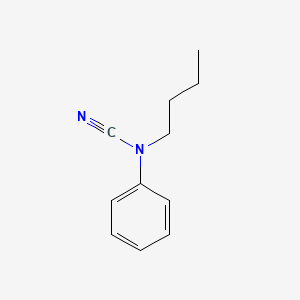
Butyl(phenyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(phenyl)cyanamide is an organic compound that belongs to the class of cyanamides. Cyanamides are characterized by the presence of a nitrile group (C≡N) attached to an amino group (NH2). The unique structure of cyanamides, including this compound, allows them to participate in a variety of chemical reactions, making them valuable in synthetic chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl(phenyl)cyanamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the reaction of butylamine with phenyl cyanoacetate in the presence of a base can yield this compound. Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using readily available starting materials. The process often employs continuous-flow systems to ensure efficient and safe production. The use of safer electrophilic cyanation reagents, such as sulfur-based reagents, has also been developed to minimize the hazards associated with traditional cyanation methods .
Chemical Reactions Analysis
Types of Reactions
Butyl(phenyl)cyanamide undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl(phenyl)cyanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of butyl(phenyl)cyanamide involves its unique structure, which allows it to interact with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butyl(phenyl)cyanamide include:
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A widely used cyanamide derivative with significant applications in synthetic chemistry.
Calcium cyanamide (CaNCN): An inorganic cyanamide used as a fertilizer and in the production of ammonia.
Uniqueness
This compound is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other cyanamides. This uniqueness makes it valuable in the synthesis of specialized compounds and in various industrial applications .
Properties
CAS No. |
20914-21-0 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
butyl(phenyl)cyanamide |
InChI |
InChI=1S/C11H14N2/c1-2-3-9-13(10-12)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |
InChI Key |
SMPBBSKNRFYRRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


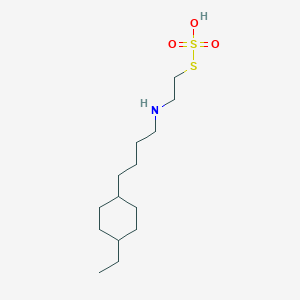
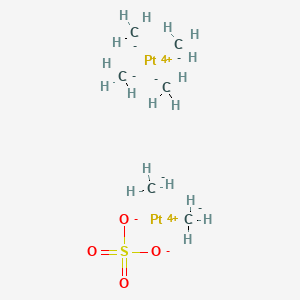

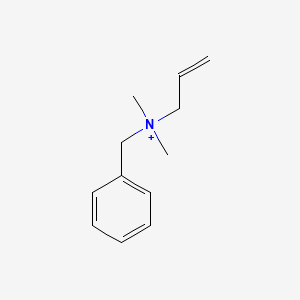
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
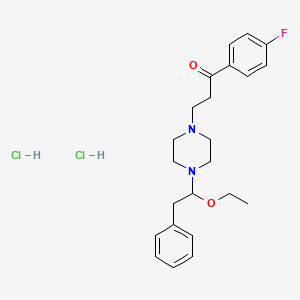
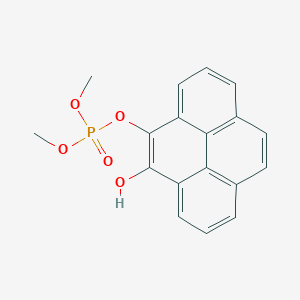
![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)

![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
